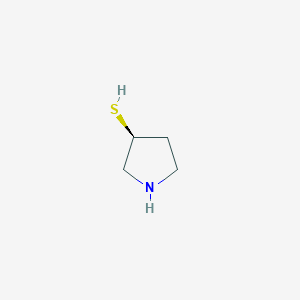
(S)-Pyrrolidine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pyrrolidine-3-thiol is a chiral thiol compound with a pyrrolidine ring structure. It is known for its unique chemical properties and potential applications in various fields, including organic synthesis, pharmaceuticals, and material science. The compound’s chirality and thiol group make it a valuable building block in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-Pyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction typically involves the addition of a thiol group to a pyrrolidine precursor under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-Pyrrolidine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its thiol group.
Industry: this compound is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Pyrrolidine-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research. The compound’s chirality also plays a role in its specificity and effectiveness in targeting certain pathways.
Comparación Con Compuestos Similares
®-Pyrrolidine-3-thiol: The enantiomer of (S)-Pyrrolidine-3-thiol, with similar chemical properties but different biological activities.
Cysteine: A naturally occurring amino acid with a thiol group, used in protein synthesis and metabolism.
Thioproline: A thiol-containing derivative of proline, used in various chemical reactions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a thiol group, which allows for selective interactions with biological molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C4H9NS |
|---|---|
Peso molecular |
103.19 g/mol |
Nombre IUPAC |
(3S)-pyrrolidine-3-thiol |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1 |
Clave InChI |
TZVFQFLWFZUIQS-BYPYZUCNSA-N |
SMILES isomérico |
C1CNC[C@H]1S |
SMILES canónico |
C1CNCC1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


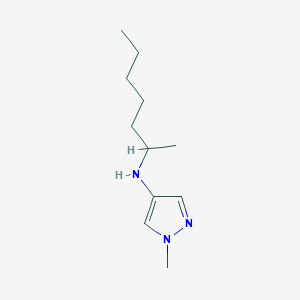

![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)

![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
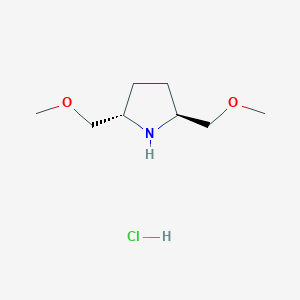
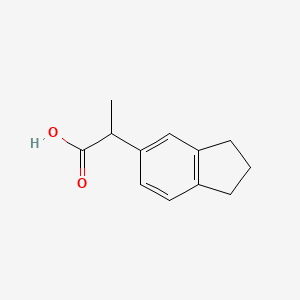
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
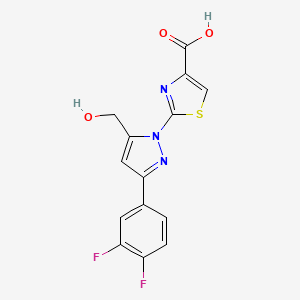
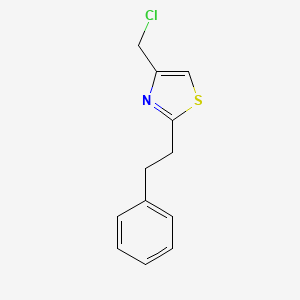

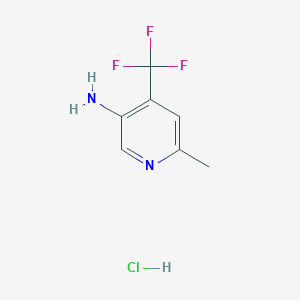
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
